![molecular formula C12H22N2O2 B3031149 tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate CAS No. 1638768-06-5](/img/structure/B3031149.png)

tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate

Übersicht

Beschreibung

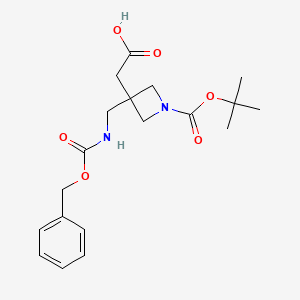

The compound tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate is a structurally unique molecule that incorporates a bicyclo[1.1.1]pentane moiety. This structural feature is significant in medicinal chemistry due to its potential to improve pharmacokinetic properties and metabolic stability in bioactive compounds . Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its characteristics.

Synthesis Analysis

The synthesis of related carbamate compounds often involves multi-step processes that include acylation, nucleophilic substitution, and reduction . For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate was synthesized with an overall yield of 81% . Another related synthesis involves the use of ultrasound-mediated reactions to produce pentafluorophenyl-(tert-butoxycarbonylamino)methyl carbamates from N-Boc amino acids . These methods could potentially be adapted for the synthesis of tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate.

Molecular Structure Analysis

The molecular structure of carbamate compounds can be elucidated using techniques such as mass spectrometry, 1H NMR, and 13C NMR . For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single-crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These analytical methods are crucial for confirming the structure of synthesized compounds, including the one of interest.

Chemical Reactions Analysis

The reactivity of the bicyclo[1.1.1]pentane moiety has been explored in various contexts. For instance, the formation of a 1-bicyclo[1.1.1]pentyl anion was achieved through fluoride-induced desilylation, demonstrating the potential for nucleophilic substitution reactions involving the bicyclo[1.1.1]pentane ring . This information could be relevant when considering the chemical reactions that tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate compounds and their tert-butyl derivatives are influenced by the presence of the tert-butyl group. This group is known to affect lipophilicity and metabolic stability . The strong tertiary C-H bond in 1-tert-butylbicyclo[1.1.1]pentane, for example, is indicative of the stability that the tert-butyl group can confer to a molecule . These properties are important when considering the potential applications of tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

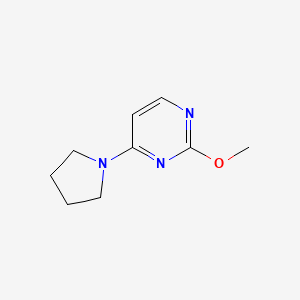

Synthetic Utility and Bioisostere Applications

- Bicyclo[1.1.1]pentanes, including derivatives such as tert-butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate, are recognized for their effectiveness as bioisosteres for aromatic rings, tert-butyl groups, and alkynes. A notable method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been developed, demonstrating the compound's utility in incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold under mild conditions. This innovation facilitates the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks, showcasing the compound's significant role in streamlining the production of these scaffolds for further applications in medicinal chemistry (Hughes et al., 2019).

Scalable Synthesis and Chemical Transformations

- Another application is seen in the scalable synthesis of 1-bicyclo[1.1.1]pentylamine through a hydrohydrazination reaction, highlighting a substantial improvement in terms of scalability, yield, safety, and cost over previous synthesis methods. This development underscores the compound's adaptability and efficiency in synthetic processes, making it more accessible for various scientific research applications (Bunker et al., 2011).

Advancements in Synthetic Chemistry

- The synthetic chemistry of bicyclo[1.1.1]pentane (BCP), a core structure related to tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate, has seen significant advances. BCP serves as a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group. These compounds are favored for their high passive permeability, water solubility, and metabolic stability. However, challenges in functionalizing BCP have prompted research into novel methods, such as radical multicomponent carboamination, to synthesize a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives, thereby expanding the chemical space available for drug development and other applications (Kanazawa & Uchiyama, 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[[3-(aminomethyl)-1-bicyclo[1.1.1]pentanyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-8-12-4-11(5-12,6-12)7-13/h4-8,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMLIKLKQQVZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC12CC(C1)(C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701121426 | |

| Record name | Carbamic acid, N-[[3-(aminomethyl)bicyclo[1.1.1]pent-1-yl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701121426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1638768-06-5 | |

| Record name | Carbamic acid, N-[[3-(aminomethyl)bicyclo[1.1.1]pent-1-yl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638768-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[3-(aminomethyl)bicyclo[1.1.1]pent-1-yl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701121426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

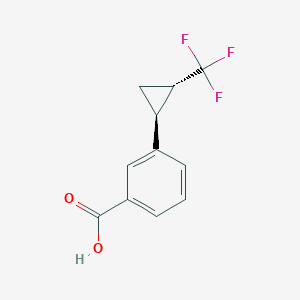

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031069.png)

![3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031070.png)